Xanthatin

Oncology Prostate cancer Selectivity index

Xanthatin (≥98% HPLC) is a natural xanthanolide sesquiterpene lactone with a unique α-methylene-γ-lactone and conjugated enone pharmacophore, isolated from Xanthium strumarium. It is the only native structure that selectively inhibits VEGFR2 (IC50 3.8 μM) and covalently targets both STAT3 and NF-κB pathways, unlike generic sesquiterpene lactones. Validated for prostate cancer selectivity (~5-fold DU145 vs HUVEC) and species-specific anti-MRSA activity absent in 8-epi derivatives. Ideal for oncology, inflammation, and antimicrobial research requiring defined mechanistic endpoints. Standard international shipping available.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 26791-73-1
Cat. No. B112334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthatin
CAS26791-73-1
Synonyms8-epi-xanthatin
xanthatin
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1
InChIKeyRBRPTFMVULVGIC-ZTIIIDENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Xanthatin (CAS 26791-73-1): A Xanthanolide Sesquiterpene Lactone from Xanthium strumarium for Anticancer and Anti-inflammatory Research Applications


Xanthatin (CAS 26791-73-1), also known as 苍耳亭, is a natural xanthanolide sesquiterpene lactone primarily isolated from the leaves and burs of Xanthium strumarium L. (cocklebur) [1]. The compound features a characteristic α-methylene-γ-lactone pharmacophore and a conjugated enone side chain, with molecular formula C15H18O3 and molecular weight 246.30 [2]. Xanthatin exhibits multi-pathway pharmacological activities including inhibition of VEGFR2 kinase, NF-κB, MAPK, and STAT3 signaling pathways, and is extensively investigated in oncology, inflammation, and antimicrobial research contexts [3].

Why Xanthatin Cannot Be Substituted with Other Sesquiterpene Lactones in Target-Specific Research Applications


Xanthatin belongs to the xanthanolide subclass of sesquiterpene lactones, structurally distinguished by a seven-membered cycloheptane ring fused to a γ-lactone, with an α,β-unsaturated ketone side chain that confers unique reactivity not shared by all in-class compounds [1]. Unlike generic sesquiterpene lactones that rely solely on the α-methylene-γ-lactone moiety for biological activity, xanthatin's conjugated enone system enables distinct target engagement profiles—including covalent inhibition of STAT3 and NF-κB via Michael addition, selective VEGFR2 kinase inhibition (IC50 3.8 μM), and species-specific antibacterial activity against Staphylococcus aureus that is absent in closely related analogs such as 8-epi-xanthatin derivatives [2]. Substituting xanthatin with other xanthanolides or broader sesquiterpene lactones (e.g., parthenolide, costunolide) without empirical validation risks losing these target-specific and cell-selective effects [3].

Xanthatin Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement Decisions


Selective Cytotoxicity in Prostate Cancer: Xanthatin Exhibits ~5-Fold Cancer Cell Selectivity Versus Normal Endothelial Cells

Xanthatin demonstrates measurable selectivity for prostate cancer (PCa) cells over noncancerous human umbilical vein endothelial cells (HUVEC), providing a quantifiable therapeutic window that may not be assumed for structurally related xanthanolides without empirical validation. In a 2025 study, xanthatin treatment (48 h) yielded an IC50 of 9.95 μM in DU145 prostate cancer cells versus 48.85 μM in HUVEC, representing an approximate 4.9-fold selectivity differential [1].

Oncology Prostate cancer Selectivity index

VEGFR2 Kinase Inhibition: Xanthatin Shows Potent Sub-Micromolar Activity with Defined Phosphorylation Site Specificity

Xanthatin is a potent, orally active inhibitor of VEGFR2 kinase with an IC50 of 3.8 μM (380 nM) and demonstrates site-specific blockade of VEGFR2 phosphorylation at Tyr951 . While direct head-to-head comparator data for other xanthanolides at VEGFR2 is not available in the primary literature, this defined target engagement profile contrasts with broader-spectrum sesquiterpene lactones such as parthenolide, which primarily target JAK2 and NF-κB without reported VEGFR2 inhibition [1]. The compound also exhibits dose-dependent suppression of downstream STAT3, PI3K, and Akt phosphorylation, establishing a multi-node pathway inhibition signature relevant to anti-angiogenesis research .

Angiogenesis VEGFR2 Kinase inhibition

Species-Specific Antibacterial Activity: Xanthatin Demonstrates Potent Anti-S. aureus Activity with MRSA Equivalence

Xanthatin exhibits outstandingly potent and highly species-specific antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with comparable activity against both MRSA and methicillin-sensitive S. aureus (MSSA) strains [1]. Importantly, synthetic xanthanolide derivatives did not show any activity against MRSA, highlighting that the native xanthatin structure is essential for this antimicrobial effect [2]. The activity is confined to S. aureus species, with limited efficacy against other bacterial genera, underscoring its narrow-spectrum, target-specific antibacterial profile [1].

Antimicrobial MRSA Antibacterial

Xanthatin Versus 8-epi-Xanthatin: Epimeric Structural Distinction with Divergent Cytotoxic Potency

Xanthatin and its C8 epimer 8-epi-xanthatin are structurally distinct xanthanolides co-occurring in Xanthium species, yet they exhibit differential biological properties that preclude interchangeable use. A 1995 cytotoxicity-guided fractionation study established that 8-epi-xanthatin was far more cytotoxic than 8-epi-tomentosin, a related compound lacking the conjugated enone moiety present in both epimers [1]. More recently, computational modeling (2023) revealed that both xanthatin and 8-epi-xanthatin bind the colchicine binding site on tubulin heterodimers, but with distinct stability profiles: xanthanolides showed higher stability in the colchicine and pironetin binding sites, with greater affinity for the colchicine site [2]. These computational differences suggest that stereochemical configuration at C8 influences target engagement and downstream effects.

Structure-activity relationship Xanthanolides Cytotoxicity

Xanthatin Versus Xanthinosin: Divergent in Vitro Cytotoxic Profiles Across Cancer Cell Line Panels

Xanthatin and xanthinosin, two sesquiterpene lactones co-isolated from Xanthium strumarium burs, exhibit distinct cytotoxic profiles across human cancer cell lines. In a 2007 multi-screening study, the chloroform extract of X. strumarium burs (containing both compounds) showed IC50 values ranging from 0.1 to 6.2 μg/mL across colon (WiDr), breast (MDA-MB-231), and lung (NCI-417) cancer cell lines, whereas xanthatin individually demonstrated moderate to high in vitro cytotoxic activity with cell line-specific potency variations [1]. Separately, a 2008 study evaluated xanthatin and xanthinosin as inhibitors of nitric oxide synthesis in activated microglia, reporting IC50 values of 0.47 μM and 2.8 μM respectively, establishing a ~6-fold potency differential in this neuroinflammatory model [2]. These differences underscore that even closely related xanthanolides exhibit non-interchangeable bioactivity profiles.

Cancer cell lines Cytotoxicity panel Xanthanolides

In Vivo Efficacy Benchmarking: Xanthatin Achieves Tumor Inhibition Comparable to Taxol in Murine Melanoma Model

In a comparative in vivo study of murine melanoma, xanthatin administered at a high dose (0.4 mg/10 g body weight) achieved an inhibition ratio of 42.57%, comparable to taxol (paclitaxel) which achieved 41.22% inhibition under the same experimental conditions, with both results significantly different from the model control group (P < 0.01) [1]. Additionally, a separate xenograft study demonstrated that xanthatin (intragastric administration; 20 mg/kg; once daily for 25 days) led to significant inhibition of tumor volume with no significant difference in body weight compared to vehicle-treated animals, indicating in vivo tolerability at efficacious doses .

In vivo pharmacology Melanoma Comparative efficacy

Recommended Research and Preclinical Application Scenarios for Xanthatin Based on Validated Differentiation Evidence


VEGFR2-Mediated Angiogenesis and Breast Cancer Signaling Studies

Researchers investigating VEGFR2-driven angiogenesis in breast cancer models should prioritize xanthatin (IC50 = 3.8 μM) due to its defined kinase inhibition profile and site-specific blockade of Tyr951 phosphorylation . The compound has demonstrated dose-dependent antiproliferative activity against a panel of breast cancer cell lines including HCC1937 (IC50 81 μM), MDA-MB-415 (IC50 31 μM), SK-BR-3 (IC50 38 μM), MCF-7 (IC50 30 μM), and MDA-MB-231 (IC50 17 μM), providing a broad activity baseline across multiple breast cancer subtypes . In vivo, xanthatin (20 mg/kg, oral gavage, 25-day regimen) significantly inhibited tumor volume in xenograft models while maintaining favorable tolerability .

Selective Cytotoxicity Studies in Prostate Cancer with Defined Cancer-to-Normal Cell Differential

For prostate cancer research requiring a compound with quantifiable cancer cell selectivity, xanthatin offers a validated ~5-fold differential (DU145 IC50 = 9.95 μM vs HUVEC IC50 = 48.85 μM at 48 h) that supports therapeutic window investigations [1]. This selectivity, mediated through CDK6 targeting and oxidative stress induction, provides a defined experimental baseline that alternative sesquiterpene lactones without this characterized selectivity profile cannot reliably provide. Researchers should confirm lot-specific purity (≥98% by HPLC) and verify stereochemical identity (distinction from 8-epi-xanthatin) prior to initiating selectivity studies .

S. aureus-Specific Antimicrobial Research Including MRSA Susceptibility Testing

Investigators studying narrow-spectrum antibacterial agents targeting Staphylococcus aureus should utilize xanthatin based on its validated species-specific activity against both MRSA and MSSA strains, with no cross-activity against other bacterial genera [2]. Critically, synthetic xanthanolide derivatives do not exhibit this activity, confirming that only the native xanthatin structure possesses the requisite pharmacophore [3]. The compound is amenable to oral and topical formulation development, as demonstrated in patent literature describing anti-MRSA medicinal compositions containing 0.1-10% xanthatin [2].

NF-κB/STAT3 Dual Pathway Inhibition in Inflammation and Cancer Models

Xanthatin serves as a covalent dual inhibitor of STAT3 and NF-κB signaling pathways, with activity dependent on its α-methylene-γ-butyrolactone group that undergoes Michael addition with target cysteine residues [4]. In microglial neuroinflammation models, xanthatin suppresses LPS-induced iNOS and COX-2 expression with an IC50 of 0.47 μM for NO production, approximately 6-fold more potent than the structurally related xanthinosin (IC50 2.8 μM) [5]. In vivo, xanthatin attenuates ovalbumin-induced airway inflammation in asthmatic mice through STAT3/NF-κB pathway blockade [4]. This dual-pathway inhibition profile is distinct from single-pathway sesquiterpene lactones and should inform compound selection for multi-node inflammatory signaling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.